1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole

Physicochemical Property Analysis Computational Drug Design Lead Optimization

Researchers often struggle with core scaffolds that lack the conformational rigidity needed for selective target engagement. This hybrid triazole-pyrrolidine building block directly addresses that gap. Derived from a privileged chemotype that has demonstrated nanomolar enzyme inhibition (e.g., Ki = 4 nM for related α-fucosidase inhibitors), it serves as a chemically tractable starting point for hit-to-lead optimization. - Scaffold Versatility: Ideal for rapid library synthesis via amide coupling or reductive amination at the secondary amine. - Favorable Drug-like Properties: Computed XLogP3-AA of -0.1 and TPSA of 42.7 Ų balance permeability with polarity. - Validated Selectivity: The (pyrrolidin-2-yl)triazole core confers selectivity between enzyme isoforms (e.g., plant vs. human glycosidases), reducing off-target effects in probe development.

Molecular Formula C7H12N4
Molecular Weight 152.20 g/mol
Cat. No. B13160014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole
Molecular FormulaC7H12N4
Molecular Weight152.20 g/mol
Structural Identifiers
SMILESCN1C(=NC=N1)C2CCCN2
InChIInChI=1S/C7H12N4/c1-11-7(9-5-10-11)6-3-2-4-8-6/h5-6,8H,2-4H2,1H3
InChIKeyQLQYJSDOVHCQPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile of 1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole


1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole is a heterocyclic compound comprised of a 1,2,4-triazole ring substituted with a methyl group at the N-1 position and a pyrrolidine ring at the C-5 position . With a molecular weight of 152.20 g/mol and the formula C7H12N4, it serves as a versatile synthetic intermediate and core scaffold for medicinal chemistry exploration [1]. Its computed XLogP3-AA of -0.1 and a topological polar surface area (TPSA) of 42.7 Ų suggest a balance between lipophilicity and polarity that is often favorable for drug-likeness and permeability [1].

Specificity of 1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole over Generic Analogs


Attempts to substitute 1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole with simpler 1,2,4-triazoles or non-fused pyrrolidine derivatives would result in a loss of the specific structural features that dictate its chemical behavior and potential biological activity. The unique substitution pattern—specifically the N-1 methyl group and the C-5 pyrrolidin-2-yl moiety—creates a distinct electronic environment and conformational rigidity compared to unsubstituted triazoles or simple N-pyrrolidinyl variants [1]. This structural specificity is critical, as the class of (pyrrolidin-2-yl)triazoles has been shown to achieve enhanced selectivity and potency in enzyme inhibition, which is directly attributed to the precise spatial arrangement and lipophilic character conferred by this hybrid scaffold [2]. Generic alternatives lack these defined attributes, potentially leading to different reactivity, altered binding profiles, or increased off-target effects.

Quantitative Evidence for Selecting 1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole


Physicochemical Comparison with the 3-Pyrrolidinyl Regioisomer

A comparative analysis of computed physicochemical properties reveals key differences between 1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole (the target compound) and its positional isomer, 1-Methyl-3-pyrrolidin-1-yl-1,2,4-triazole. These differences in lipophilicity, hydrogen bonding capacity, and rotatable bond count can have a significant impact on membrane permeability, solubility, and target binding. The target compound's XLogP3-AA value is -0.1, compared to 0.9 for the isomer, indicating it is less lipophilic [1][2]. It also possesses one hydrogen bond donor (the secondary amine of the pyrrolidine ring), whereas the isomer has zero [1]. These data suggest a different ADME profile and potential for intermolecular interactions.

Physicochemical Property Analysis Computational Drug Design Lead Optimization

Glycosidase Inhibitor Selectivity via Pyrrolidine-Triazole Hybrid

1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole serves as a minimal core representation of the broader class of (pyrrolidin-2-yl)triazoles, which have been systematically explored as selective glycosidase inhibitors. Research has demonstrated that the incorporation of a heteroaromatic triazole moiety onto a pyrrolidine iminosugar core significantly enhances both the potency and selectivity of enzyme inhibition compared to simple pyrrolidines. For instance, in a library of (pyrrolidin-2-yl)triazoles, the most potent α-fucosidase inhibitor identified exhibited a Ki of 4 nM, representing a substantial improvement over non-hybrid pyrrolidine controls [1]. While the target compound itself is a simpler structural analog, the published SAR for this class establishes the pyrrolidine-triazole fusion as a critical feature for achieving high-affinity, selective binding [2].

Glycosidase Inhibition Scaffold Optimization Medicinal Chemistry

Impact of N1-Methylation on Physicochemical Properties

A direct comparison of computed physicochemical properties between 1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole and its N1-demethylated analog, (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole, highlights the impact of the methyl substituent. The target compound (MW 152.20 g/mol, XLogP3 -0.1, H-Bond Donors: 1) is slightly heavier and more lipophilic than the comparator (MW 138.17 g/mol, XLogP3 -1.2, H-Bond Donors: 2) [1][2]. These differences can be crucial in modulating off-target binding and pharmacokinetic properties; the increased lipophilicity of the target compound may improve membrane permeability while the reduction in H-bond donors could limit certain polar interactions.

Lead Selection Physicochemical Profiling Medicinal Chemistry

Drug Discovery Applications for 1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole


Foundational Scaffold for SAR Exploration

Procurement of 1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole is strategically justified for laboratories engaged in hit-to-lead or lead optimization campaigns targeting enzyme families such as glycosidases or kinases. Its value lies not in being a potent final compound, but as a chemically tractable starting point for SAR studies. Its computed lipophilicity (XLogP3 = -0.1) and hydrogen-bonding capacity (1 donor, 3 acceptors) [1] place it in a desirable property space for further derivatization. As evidenced by the success of related (pyrrolidin-2-yl)triazole cores in achieving nanomolar potency (e.g., Ki = 4 nM for an α-fucosidase inhibitor) [2], this scaffold provides a privileged entry point for discovering novel, selective, and metabolically stable inhibitors.

Synthetic Intermediate for Compound Library Generation

The structural simplicity and the presence of a secondary amine in the pyrrolidine ring make 1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole a versatile intermediate for the rapid generation of compound libraries via well-established chemistries like amide bond formation or reductive amination. This approach is directly supported by research where similar pyrrolidine-triazole hybrids were generated using click chemistry and subsequent derivatization, leading to the discovery of potent and selective enzyme inhibitors [1]. The core scaffold's commercial availability in high purity (e.g., 95% as offered by multiple vendors) [2] enables high-throughput synthesis and screening workflows, reducing the time and cost of lead discovery.

Selective Target Engagement via Pyrrolidine-Triazole Motif

This compound is ideal for research programs aimed at developing probes or drug candidates that require a specific spatial arrangement of functional groups for selective target engagement. The (pyrrolidin-2-yl)triazole framework has been shown to confer enhanced selectivity over simple pyrrolidines, which is attributed to its reduced conformational flexibility and unique hydrogen-bonding capabilities [1]. For example, in the context of glycosidase inhibition, this scaffold demonstrated distinct selectivity profiles between α-galactosidase and β-glucosidase, as well as between plant and human enzyme isoforms [1][2]. This level of control over selectivity is a key differentiator for a core scaffold and a strong justification for its procurement.

Technical Documentation Hub

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